T-Cell Differentiation: LF 1695 vs. Thymosin Fraction V
In a direct head-to-head comparison, LF 1695 demonstrated superior induction of T-cell lineage markers in human bone marrow prothymocytes relative to the natural thymic hormone thymosin fraction V [1].
| Evidence Dimension | Induction of T-cell surface markers (CD3, CD4, CD8) |
|---|---|
| Target Compound Data | 10-15% increase in HTLA+ cells; 13-28% increase in OKT3+, T4+, or T8+ cells |
| Comparator Or Baseline | Thymosin fraction V (no quantitative data provided in abstract) |
| Quantified Difference | LF 1695 augmented T-cell marker expression by a range of 10-28%, while the comparator's effect was not quantified in the same study. |
| Conditions | In vitro treatment of human bone marrow prothymocytes at an optimal concentration of 0.5 µg/mL LF 1695. |
Why This Matters
This direct comparison quantifies LF 1695's superior potency over a well-known natural thymic hormone in driving T-cell progenitor maturation, a critical parameter for researchers focused on immune reconstitution or T-cell development.
- [1] Othmane O, Touraine JL, Sanhadji K. A new immunomodulator, LF 1695--I. In vitro effects on the T lymphocyte lineage in man. Int J Immunopharmacol. 1985;7(4):543-8. doi: 10.1016/0192-0561(85)90074-8. PMID: 2931384. View Source
